molecular formula C8H5ClF3NO B1379996 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone CAS No. 1414958-52-3

1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1379996
CAS No.: 1414958-52-3
M. Wt: 223.58 g/mol
InChI Key: MIKIJQNXZUJDAY-UHFFFAOYSA-N
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Description

1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone is a chemical compound with a molecular formula of C8H6ClF3NO It is characterized by the presence of an amino group, a chloro substituent, and a trifluoromethyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-amino-3-chlorobenzaldehyde with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties contribute to its potential biological activities and applications.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride: This compound has a similar structure but with a hydroxyl group instead of a ketone.

    Aminopyrrolnitrin: A pyrrole derivative with similar amino and chloro substituents.

    Monodechloroaminopyrrolnitrin: Another pyrrole derivative with a similar amino group but lacking one chlorine atom.

Uniqueness

1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2-amino-3-chlorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKIJQNXZUJDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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